Methanone, phenyl[4-(1-piperidinyl)phenyl]-
Description
Methanone, phenyl[4-(1-piperidinyl)phenyl]- is a critical structural component of raloxifene hydrochloride, a selective estrogen receptor modulator (SERM) approved by the FDA in 1997 for osteoporosis prevention and breast cancer treatment . Its full chemical name is [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-(2-(1-piperidinyl)ethoxy)phenyl]methanone hydrochloride, with a molecular weight of 510.05 g/mol . The compound exhibits tissue-specific estrogenic activity by binding to nuclear estrogen receptors (ERα/ERβ), activating transcription in bone tissues while antagonizing effects in breast and uterine tissues .
Properties
IUPAC Name |
phenyl-(4-piperidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-18(15-7-3-1-4-8-15)16-9-11-17(12-10-16)19-13-5-2-6-14-19/h1,3-4,7-12H,2,5-6,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDZERXKCULLKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349919 | |
| Record name | Methanone, phenyl[4-(1-piperidinyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106947-61-9 | |
| Record name | Methanone, phenyl[4-(1-piperidinyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, phenyl[4-(1-piperidinyl)phenyl]- typically involves the reaction of 4-(1-piperidinyl)benzaldehyde with phenylmagnesium bromide, followed by oxidation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Methanone, phenyl[4-(1-piperidinyl)phenyl]- involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
Methanone, phenyl[4-(1-piperidinyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic aromatic substitution often employs reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Metabolic and Central Nervous System Disorders
Phenyl(piperidin-1-yl)methanone has been studied for its potential to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. Inhibition of this enzyme may aid in managing conditions such as:
- Type 2 Diabetes
- Obesity
- Insulin Resistance
- Cardiovascular Diseases
Additionally, its derivatives have shown promise in treating central nervous system disorders like Alzheimer's disease due to their ability to modulate neurotransmitter systems .
Cancer Treatment
The compound's benzoylpiperidine fragment has exhibited antiproliferative activity against various cancer cell lines, including breast and ovarian cancers. It acts as a reversible inhibitor of monoacylglycerol lipase (MAGL), which plays a role in cancer cell proliferation. Notable findings include:
Neuropsychiatric Disorders
Some derivatives of phenyl(piperidin-1-yl)methanone have been investigated for their potential use as neuroleptic drugs. These compounds can bind to serotoninergic and dopaminergic receptors, showing effects similar to classical antipsychotics but with potentially fewer side effects .
Case Studies and Research Findings
Several studies have explored the efficacy of phenyl(piperidin-1-yl)methanone derivatives:
- A study focused on the structure–activity relationship (SAR) of 4PP series compounds demonstrated promising antibacterial activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) ranging from 6.3 to 23 µM .
- Another investigation highlighted the analgesic properties of related compounds, noting their effectiveness in pain management with rapid recovery times post-surgery .
Synthesis and Industrial Applications
The synthesis of phenyl(piperidin-1-yl)methanone typically involves several chemical reactions, including:
- Bromination : Using N-bromosuccinimide (NBS) for selective bromination.
- Coupling Reactions : Coupling with phenylmethanone under controlled conditions.
These methods are optimized for industrial production to ensure high yield and purity while minimizing by-products.
Mechanism of Action
The mechanism of action of Methanone, phenyl[4-(1-piperidinyl)phenyl]- involves its interaction with various molecular targets. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The phenyl groups can engage in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Piperidine Ring
Analog C ({4-[2-(4-Methyl-1-Piperidinyl)Ethoxy]Phenyl}(Phenyl)Methanone Oxalate)
- Structural Difference : Incorporates a methyl group on the piperidine ring, replacing the hydrogen at the 4-position.
- While raloxifene targets ERs, Analog C was studied for AhR-mediated apoptosis in cancer cells, suggesting divergent therapeutic targets .
(2-Fluorophenyl)(1-Methylpiperidin-4-yl)Methanone (8d)
- Structural Difference : Substitutes the phenyl group with a 2-fluorophenyl moiety and introduces a methyl group on the piperidine.
- This compound was synthesized for unspecified pharmacological applications, highlighting the versatility of fluorinated analogues .
Aromatic Ring Modifications
Compounds 72, 74, and 75 (Imidazo[1,2-b]Pyridazine Derivatives)
- Structural Differences :
- 72 : Trifluoromethylphenyl group at the 4-position of piperidine.
- 74 : Methyl substitution on the imidazopyridazine ring.
- 75 : Methoxy substitution on the imidazopyridazine ring.
- Functional Impact: The trifluoromethyl group in Compound 72 increases lipophilicity, enhancing membrane permeability. Methyl (74) and methoxy (75) groups modulate electronic properties, affecting binding to targets like retinol-binding proteins .
- Data : HPLC purity >99%, with melting points ranging from 133–135°C (72) .
N-(3-((4-(4-(Benzyloxy)-1-Piperidinyl)-1,3,5-Triazin-2-yl)Amino)Phenyl)Acetamide (Compound H)
Functional Group Additions
{6-[4-Chloro-2-(Trifluoromethyl)Phenyl]-2-Methylpyrimidin-4-yl}[4-(Substituted Sulfonyl)Piperazin-1-yl]Methanone (11a-j)
- Structural Difference : Incorporates sulfonyl groups on the piperazine ring.
- Functional Impact : Sulfonyl groups improve solubility and metabolic stability. These compounds were synthesized for undisclosed therapeutic applications, underscoring the role of sulfonation in pharmacokinetic optimization .
Pharmacological and Binding Affinity Comparisons
Table 1: Key Properties of Methanone Analogues
Biological Activity
Methanone, phenyl[4-(1-piperidinyl)phenyl]- is a compound that has garnered attention in drug development due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of Methanone, phenyl[4-(1-piperidinyl)phenyl]- can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 668638
- Molecular Weight : 281.35 g/mol
This compound features a piperidine ring, which is known for its role in various pharmacologically active molecules. The presence of the benzoyl group contributes to its lipophilicity, enhancing its ability to interact with biological targets.
Anticancer Properties
Recent studies have demonstrated that Methanone, phenyl[4-(1-piperidinyl)phenyl]- exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown effectiveness against human breast cancer (MDA-MB-231 and MCF-7) and ovarian cancer (COV318 and OVCAR-3) cells. The IC values for these activities range from 19.9 to 75.3 µM, indicating a promising potential for further development as an anticancer agent .
Table 1: Antiproliferative Activity of Methanone, phenyl[4-(1-piperidinyl)phenyl]-
| Cell Line | IC (µM) |
|---|---|
| MDA-MB-231 | 19.9 |
| MCF-7 | 75.3 |
| COV318 | 31.5 |
| OVCAR-3 | 43.9 |
The mechanism by which Methanone, phenyl[4-(1-piperidinyl)phenyl]- exerts its anticancer effects involves the inhibition of monoacylglycerol lipase (MAGL), an enzyme implicated in the regulation of endocannabinoids and lipid metabolism. The compound acts as a reversible inhibitor with competitive behavior, as demonstrated through Michaelis-Menten kinetics .
Antimycobacterial Activity
In addition to its anticancer properties, Methanone, phenyl[4-(1-piperidinyl)phenyl]- has been evaluated for its activity against Mycobacterium tuberculosis. Compounds structurally related to Methanone have shown promising results with minimum inhibitory concentrations (MICs) ranging from 2.0 µM to 6.8 µM in various analogs . This suggests potential applications in tuberculosis treatment.
Table 2: Antimycobacterial Activity of Related Compounds
| Compound | MIC (µM) |
|---|---|
| 4PP-1 | 6.3 |
| 4PP-2 | 2.0 |
| 4PP-3 | 6.8 |
Neuroprotective Effects
The piperidine moiety in Methanone is associated with neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Research indicates that derivatives of this compound can modulate neuroinflammatory responses and promote neuronal survival .
Study on Cancer Cell Lines
A study focused on the effects of Methanone on cancer cell lines revealed that the compound significantly inhibited cell proliferation through apoptosis induction. The research highlighted the importance of structural modifications to enhance potency and selectivity for MAGL .
Development of New Derivatives
Ongoing research aims to develop new derivatives of Methanone that could improve its bioactivity and selectivity against specific targets such as MAGL and other enzymes involved in cancer progression . These efforts include molecular docking studies to optimize interactions within active sites.
Q & A
Q. What are the established synthetic routes for Methanone, phenyl[4-(1-piperidinyl)phenyl]-?
Answer: Synthesis typically involves Friedel-Crafts acylation or coupling reactions between substituted phenylpiperidine derivatives and benzoyl chloride analogs. Key steps include:
- Acylation: Reacting 4-(1-piperidinyl)phenyl derivatives with benzoyl chloride under Lewis acid catalysis (e.g., AlCl₃) .
- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol .
- Validation: Confirmation via NMR (¹H/¹³C) and LC-MS to verify the absence of unreacted intermediates or regioisomers .
Q. How can researchers validate the purity and structural integrity of this compound?
Answer:
- Chromatography: Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column; retention time compared to standards .
- Spectroscopy: ¹H NMR (δ 7.2–8.1 ppm for aromatic protons; δ 2.5–3.5 ppm for piperidinyl protons) and IR (C=O stretch ~1680 cm⁻¹) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C₁₉H₂₁NO: 279.16 g/mol) .
Advanced Research Questions
Q. What strategies address discrepancies in biological activity data across studies?
Answer: Contradictions often arise from:
- Impurity Effects: Trace solvents (e.g., DMF) or unreacted intermediates can modulate activity. Validate purity via orthogonal methods (e.g., TLC + GC-MS) .
- Assay Variability: Standardize cell-based assays (e.g., IC₅₀ measurements) using reference compounds (e.g., Raloxifene analogs) and control for solvent concentration .
- Structural Analogues: Compare activity with structurally similar compounds (e.g., piperazinyl vs. piperidinyl substitutions) to isolate pharmacophore contributions .
Q. How can computational modeling guide the optimization of this compound’s pharmacological profile?
Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock to predict binding to targets like estrogen receptors (ERα/β) based on Raloxifene’s binding mode .
- QSAR Analysis: Correlate substituent effects (e.g., electron-donating groups on the phenyl ring) with activity using Hammett constants or DFT calculations .
- ADMET Prediction: Tools like SwissADME predict bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Q. What are the challenges in characterizing its crystalline form, and how are they resolved?
Answer:
- Polymorphism: Multiple crystal forms may exist. Use X-ray diffraction (single-crystal XRD) to identify dominant polymorphs .
- Hydrogen Bonding: Analyze packing motifs (e.g., C=O⋯H-N interactions) via Cambridge Structural Database (CSD) comparisons .
- Thermal Stability: DSC/TGA to assess melting points and decomposition pathways, critical for formulation studies .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
